2,5,7-trichloro-9H-fluoren-4-amine
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Overview
Description
2,5,7-trichloro-9H-fluoren-4-amine is a chlorinated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three chlorine atoms at positions 2, 5, and 7, and an amine group at position 4 on the fluorene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7-trichloro-9H-fluoren-4-amine typically involves the chlorination of 9H-fluorene followed by amination. One common method includes the chlorination of 9H-fluorene using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the desired positions. The resulting trichlorofluorene is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,5,7-trichloro-9H-fluoren-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce the amine group to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of functionalized fluorenes .
Scientific Research Applications
2,5,7-trichloro-9H-fluoren-4-amine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential bioactive agent.
Medicine: Research into its potential therapeutic properties, such as anticancer or antimicrobial activities, is ongoing.
Industry: It is used in the development of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2,5,7-trichloro-9H-fluoren-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
2,7-dichloro-9H-fluoren-4-amine: Similar structure but with two chlorine atoms.
9H-fluoren-4-amine: Lacks chlorine atoms, making it less reactive in certain chemical reactions.
2,5-dichloro-9H-fluoren-4-amine: Similar but with fewer chlorine atoms, affecting its chemical properties.
Uniqueness
2,5,7-trichloro-9H-fluoren-4-amine is unique due to the specific positioning of its chlorine atoms, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted applications in research and industry .
Biological Activity
2,5,7-Trichloro-9H-fluoren-4-amine is a chlorinated derivative of fluorene that has garnered attention for its potential biological activities. This compound, with the molecular formula C13H8Cl3N, is notable for its structural characteristics that may influence its interaction with biological systems. Understanding its biological activity is crucial for assessing its potential applications in pharmacology and toxicology.
Property | Value |
---|---|
Molecular Formula | C13H8Cl3N |
CAS Number | 97028-39-2 |
Molecular Weight | 285.56 g/mol |
IUPAC Name | This compound |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of chlorine atoms in the structure may enhance lipophilicity, allowing for better membrane penetration and interaction with cellular components.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation : It could act as a ligand for certain receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Some studies suggest that chlorinated compounds exhibit antimicrobial properties by disrupting microbial cell membranes.
Biological Activity Studies
Recent research has focused on the synthesis of derivatives of fluorene-based compounds, including this compound, which have been evaluated for their biological activities.
Case Studies
- Anticancer Activity : A study evaluating fluorene derivatives showed that certain compounds exhibited significant cytotoxic effects against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. The synthesized derivatives demonstrated enhanced activity compared to standard treatments like Taxol .
- Antimicrobial Properties : Research indicates that fluorene-based thiazolidinone and azetidinone derivatives exhibit notable antimicrobial activity against multidrug-resistant strains. These findings suggest that modifications of the fluorene structure can lead to compounds with improved bioactivity .
Toxicological Profile
The toxicological assessment of this compound is essential for understanding its safety profile. Chlorinated compounds are often scrutinized for their potential carcinogenic effects.
Key Findings:
Properties
CAS No. |
97028-39-2 |
---|---|
Molecular Formula |
C13H8Cl3N |
Molecular Weight |
284.6 g/mol |
IUPAC Name |
2,5,7-trichloro-9H-fluoren-4-amine |
InChI |
InChI=1S/C13H8Cl3N/c14-8-2-6-1-7-3-9(15)5-11(17)13(7)12(6)10(16)4-8/h2-5H,1,17H2 |
InChI Key |
WLLYXVDMSCYIJL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)N)C3=C1C=C(C=C3Cl)Cl |
Origin of Product |
United States |
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